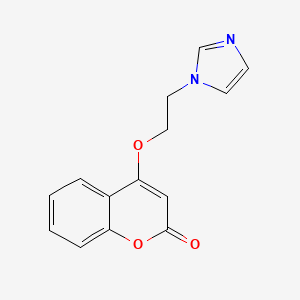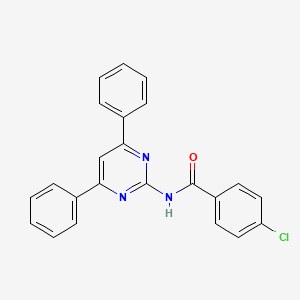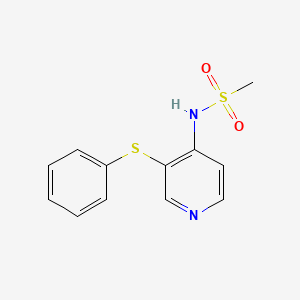
4-(2-imidazol-1-ylethoxy)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-imidazol-1-ylethoxy)chromen-2-one is a compound that combines the structural features of imidazole and chromen-2-one. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while chromen-2-one, also known as coumarin, is a benzopyrone derivative. This compound is of interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-imidazol-1-ylethoxy)chromen-2-one typically involves the reaction of 4-hydroxycoumarin with 2-bromoethylimidazole under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxycoumarin is replaced by the 2-imidazol-1-ylethoxy group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-imidazol-1-ylethoxy)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form dihydro derivatives.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the imidazole ring.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for the reduction of the carbonyl group.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.
Medicine: Explored for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Potential use in the development of new materials or as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 4-(2-imidazol-1-ylethoxy)chromen-2-one is not fully understood, but it is believed to involve interactions with various molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chromen-2-one moiety may interact with biological macromolecules such as proteins and nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(2-pyridylmethoxy)chromen-2-one: Similar structure but with a pyridine ring instead of an imidazole ring.
4-(2-thiazolylmethoxy)chromen-2-one: Contains a thiazole ring instead of an imidazole ring.
4-(2-benzimidazol-1-ylethoxy)chromen-2-one: Features a benzimidazole ring, which is a fused ring system.
Uniqueness
4-(2-imidazol-1-ylethoxy)chromen-2-one is unique due to the presence of both imidazole and chromen-2-one moieties, which confer distinct chemical and biological properties. The imidazole ring provides potential for metal coordination and enzyme inhibition, while the chromen-2-one moiety offers additional sites for chemical modification and biological interactions.
Properties
CAS No. |
828265-57-2 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-(2-imidazol-1-ylethoxy)chromen-2-one |
InChI |
InChI=1S/C14H12N2O3/c17-14-9-13(11-3-1-2-4-12(11)19-14)18-8-7-16-6-5-15-10-16/h1-6,9-10H,7-8H2 |
InChI Key |
MXJNKMWQNZHBOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B3063973.png)



